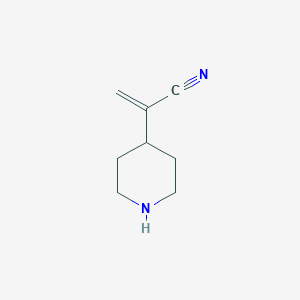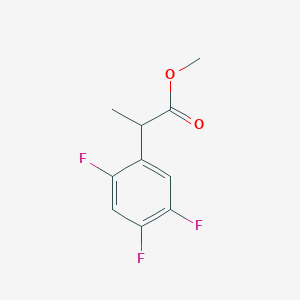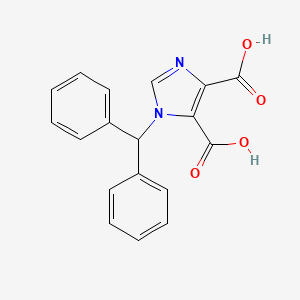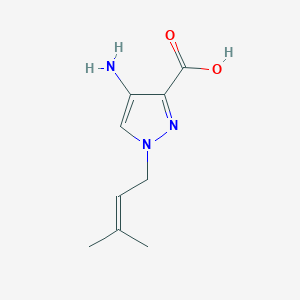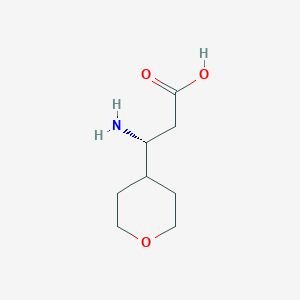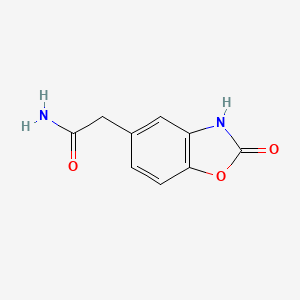![molecular formula C8H6Cl2F2O3S B13074809 [5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride](/img/structure/B13074809.png)
[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride is a chemical compound with the molecular formula C8H6Cl2F2O3S and a molecular weight of 291.10 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride typically involves the reaction of 5-chloro-2-(difluoromethoxy)benzene with methanesulfonyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The product is then purified using standard industrial purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles such as amines and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with amines can yield sulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the methanesulfonyl chloride group, which is highly electrophilic and readily undergoes nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to [5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride include:
- 5-Chloro-2-(difluoromethoxy)benzaldehyde
- 5-Chloro-2-(difluoromethoxy)phenylmethanol
- 5-Chloro-2-(difluoromethoxy)phenyl)methanamine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the methanesulfonyl chloride group with the 5-chloro-2-(difluoromethoxy)phenyl moiety. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H6Cl2F2O3S |
|---|---|
Molekulargewicht |
291.10 g/mol |
IUPAC-Name |
[5-chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride |
InChI |
InChI=1S/C8H6Cl2F2O3S/c9-6-1-2-7(15-8(11)12)5(3-6)4-16(10,13)14/h1-3,8H,4H2 |
InChI-Schlüssel |
DUPLFBNAUPMLDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CS(=O)(=O)Cl)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


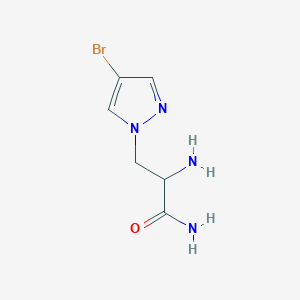
![1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13074744.png)
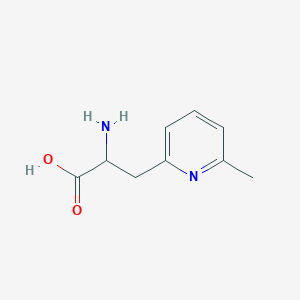
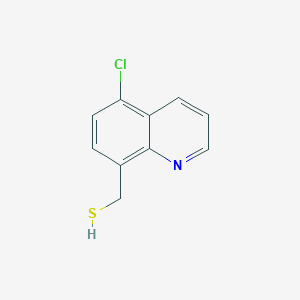
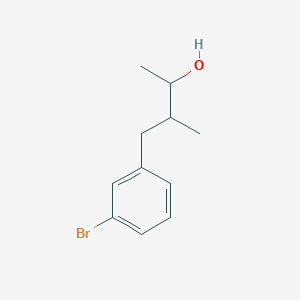
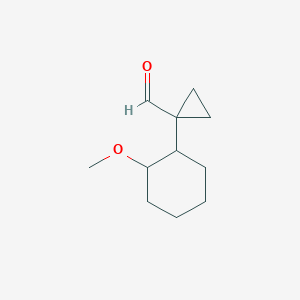
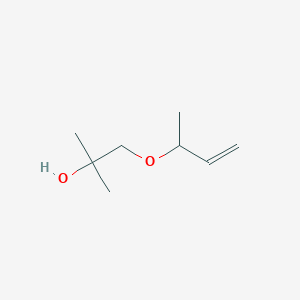
![5-Amino-1-(4-fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B13074778.png)
